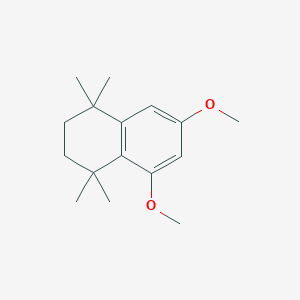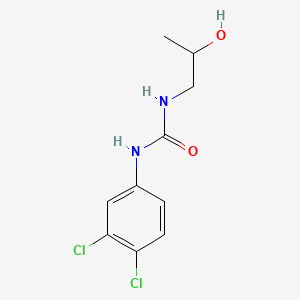
4-Ethyl-N-(2-nitro-9H-fluoren-9-ylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-N-(2-nitro-9H-fluoren-9-ylidene)aniline is an organic compound with the molecular formula C21H16N2O2 It is a derivative of fluorenone and aniline, characterized by the presence of an ethyl group and a nitro group attached to the fluorenylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-(2-nitro-9H-fluoren-9-ylidene)aniline typically involves the condensation of 4-ethyl aniline with 2-nitrofluorenone. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and efficiency, often involving continuous flow reactors and automated purification systems. The use of advanced analytical techniques ensures the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-N-(2-nitro-9H-fluoren-9-ylidene)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The fluorenylidene moiety can be reduced to fluorenyl under hydrogenation conditions.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds.
Major Products Formed
Oxidation: Formation of 4-ethyl-N-(2-amino-9H-fluoren-9-ylidene)aniline.
Reduction: Formation of 4-ethyl-N-(2-nitro-9H-fluoren-9-yl)aniline.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Ethyl-N-(2-nitro-9H-fluoren-9-ylidene)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mécanisme D'action
The mechanism of action of 4-Ethyl-N-(2-nitro-9H-fluoren-9-ylidene)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorenylidene moiety can intercalate with DNA, affecting its structure and function. These interactions contribute to the compound’s biological activity and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Nitro-9-(2-nitro-9H-fluoren-9-ylidene)-9H-fluorene
- 4,4’-(((9H-fluoren-9-ylidene)methylene)bis(4,1-phenylene))dipyridine
- 2-Nitro-9H-fluoren-9-one
Uniqueness
4-Ethyl-N-(2-nitro-9H-fluoren-9-ylidene)aniline is unique due to the presence of both an ethyl group and a nitro group on the fluorenylidene moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activity further distinguish it from similar compounds.
Propriétés
Numéro CAS |
102241-35-0 |
|---|---|
Formule moléculaire |
C21H16N2O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-2-nitrofluoren-9-imine |
InChI |
InChI=1S/C21H16N2O2/c1-2-14-7-9-15(10-8-14)22-21-19-6-4-3-5-17(19)18-12-11-16(23(24)25)13-20(18)21/h3-13H,2H2,1H3 |
Clé InChI |
FRPKQMMWQYKMQP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


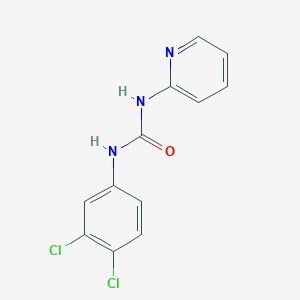


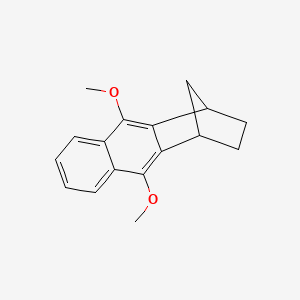



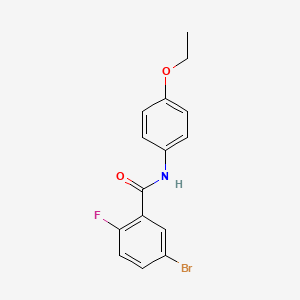
![N-Butyl-N'-[4-(diethylamino)phenyl]urea](/img/structure/B11952512.png)


